Z-Ser(trt)-OH

Übersicht

Beschreibung

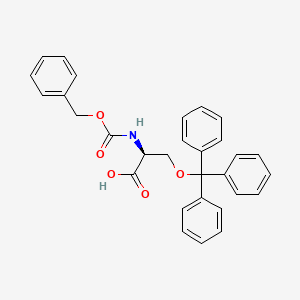

Z-Ser(trt)-OH: is a protected amino acid derivative used in peptide synthesis. The compound consists of a serine amino acid with a trityl (trt) protecting group attached to the hydroxyl group. This protection is crucial in multi-step organic synthesis, particularly in the preparation of peptides, as it prevents unwanted side reactions at the hydroxyl site.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ser(trt)-OH typically involves the protection of the serine hydroxyl group with a trityl chloride reagent. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the trityl ether. The general reaction scheme is as follows:

- Dissolve serine in an appropriate solvent (e.g., dichloromethane).

- Add trityl chloride and a base (e.g., pyridine).

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Purify the product by standard techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Z-Ser(trt)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the trityl group under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DCC.

Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions once deprotected.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products:

Deprotection: Free serine.

Coupling: Peptides with serine residues.

Wissenschaftliche Forschungsanwendungen

Chemistry: Z-Ser(trt)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes. The trityl group provides stability during the synthesis, ensuring high yields and purity of the final product.

Biology: In biological research, peptides synthesized using this compound are employed to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.

Medicine: Peptides synthesized with this compound are used in the development of peptide-based drugs, including hormone analogs, enzyme inhibitors, and antimicrobial peptides.

Industry: The compound is utilized in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.

Wirkmechanismus

The primary function of Z-Ser(trt)-OH is to serve as a protected serine derivative in peptide synthesis. The trityl group protects the hydroxyl group of serine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the trityl group is removed under acidic conditions, revealing the free hydroxyl group of serine, which can then participate in further biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Ser(tBu)-OH: Another protected serine derivative, where the hydroxyl group is protected by a tert-butyl group and the amino group by a fluorenylmethyloxycarbonyl (Fmoc) group.

Boc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-OH, but with a tert-butoxycarbonyl (Boc) group protecting the amino group.

Uniqueness: Z-Ser(trt)-OH is unique due to the trityl group, which offers robust protection and can be removed under mild acidic conditions, making it suitable for sensitive peptide synthesis processes. The trityl group also provides steric hindrance, reducing the likelihood of side reactions during synthesis.

Biologische Aktivität

Z-Ser(trt)-OH, or Z-protected L-serine with a trityl (Trt) protecting group, is an important compound in peptide synthesis and has been studied for its biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant case studies.

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Z group serves as a protective group for the amino group of serine. The Trt group protects the hydroxyl side chain, allowing for selective reactions without interfering with the serine's functionalities. The synthesis typically involves the following steps:

- Coupling Reaction : this compound is coupled with other amino acids using coupling reagents such as HBTU or DIC/Oxyma to minimize racemization during the reaction .

- Deprotection : After coupling, the Trt and Z groups can be removed under acidic conditions to yield free serine residues in peptides.

Biological Activity

This compound exhibits several biological activities that are significant in medicinal chemistry and biochemistry:

- Antimicrobial Activity : Peptides synthesized using this compound have shown promising antimicrobial properties against various pathogens. The incorporation of serine into peptide sequences enhances their interaction with bacterial membranes, improving their efficacy .

- Neuroprotective Effects : Research indicates that serine plays a crucial role in neurotransmission and neuroprotection. Compounds containing serine derivatives have been studied for their potential to protect neuronal cells from apoptosis and oxidative stress .

- Role in Protein Folding : Serine residues are integral to protein structure and function. They participate in hydrogen bonding and stabilization of secondary structures, which are essential for proper protein folding and function .

Case Studies

Several studies have investigated the biological activity of peptides containing this compound:

- Antimicrobial Peptides : A study synthesized a series of peptides incorporating this compound that demonstrated enhanced antimicrobial activity compared to control peptides lacking serine residues. The mechanism was attributed to increased membrane permeability due to the hydrophilic nature of serine .

- Neuroprotective Peptide Studies : In vitro studies showed that peptides containing this compound could reduce neuronal cell death induced by excitotoxicity. The protective effects were linked to the ability of serine to modulate neurotransmitter release and reduce oxidative stress .

- Pharmacokinetic Studies : Research on the pharmacokinetics of peptides containing this compound revealed favorable absorption characteristics and stability in biological systems, making them suitable candidates for therapeutic applications .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Weight | 305.36 g/mol |

| Melting Point | Decomposes before melting |

| Solubility | Soluble in water and organic solvents |

| Stability | Stable under acidic conditions |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Neuroprotective | Reduces apoptosis in neuronal cells |

| Protein Interaction | Enhances stability of peptide structures |

Eigenschaften

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-3-trityloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27NO5/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUYQQUYKCIHJN-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.